2-[1-(2-Bromo-4-chlorophenoxy)ethyl]-5-phenyl-1,3,4-oxadiazole
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Overview
Description
2-[1-(2-Bromo-4-chlorophenoxy)ethyl]-5-phenyl-1,3,4-oxadiazole is a synthetic organic compound known for its unique chemical structure and properties This compound belongs to the class of oxadiazoles, which are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring
Preparation Methods
The synthesis of 2-[1-(2-Bromo-4-chlorophenoxy)ethyl]-5-phenyl-1,3,4-oxadiazole typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the reaction of 2-bromo-4-chlorophenol with ethyl bromoacetate in the presence of a base to form the corresponding ester. This ester is then reacted with hydrazine hydrate to yield the hydrazide intermediate. The final step involves cyclization of the hydrazide with phenyl isocyanate to form the desired oxadiazole ring .
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity. Reaction conditions such as temperature, solvent, and catalysts are carefully controlled to achieve the desired product efficiently.
Chemical Reactions Analysis
2-[1-(2-Bromo-4-chlorophenoxy)ethyl]-5-phenyl-1,3,4-oxadiazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms in the phenoxy group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The oxadiazole ring can undergo oxidation and reduction reactions, leading to the formation of different derivatives.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form new carbon-carbon bonds.
Common reagents used in these reactions include bases, oxidizing agents, reducing agents, and palladium catalysts. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-[1-(2-Bromo-4-chlorophenoxy)ethyl]-5-phenyl-1,3,4-oxadiazole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound’s unique structure makes it a potential candidate for studying biological interactions and pathways.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of 2-[1-(2-Bromo-4-chlorophenoxy)ethyl]-5-phenyl-1,3,4-oxadiazole involves its interaction with specific molecular targets and pathways. The presence of the oxadiazole ring and halogen atoms allows it to interact with various enzymes and receptors, potentially inhibiting or activating specific biological processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
2-[1-(2-Bromo-4-chlorophenoxy)ethyl]-5-phenyl-1,3,4-oxadiazole can be compared with other similar compounds, such as:
- 2-[1-(2-Bromo-4-chlorophenoxy)ethyl]-5-methyl-1,3,4-oxadiazole
- 2-[1-(2-Bromo-4-chlorophenoxy)ethyl]-5-ethyl-1,3,4-oxadiazole
- 2-[1-(2-Bromo-4-chlorophenoxy)ethyl]-5-phenyl-1,3,4-thiadiazole
These compounds share similar structural features but differ in the substituents on the oxadiazole ring. The uniqueness of this compound lies in its specific combination of substituents, which imparts distinct chemical and biological properties .
Properties
Molecular Formula |
C16H12BrClN2O2 |
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Molecular Weight |
379.63 g/mol |
IUPAC Name |
2-[1-(2-bromo-4-chlorophenoxy)ethyl]-5-phenyl-1,3,4-oxadiazole |
InChI |
InChI=1S/C16H12BrClN2O2/c1-10(21-14-8-7-12(18)9-13(14)17)15-19-20-16(22-15)11-5-3-2-4-6-11/h2-10H,1H3 |
InChI Key |
DBNFZBDGEQFPRZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=NN=C(O1)C2=CC=CC=C2)OC3=C(C=C(C=C3)Cl)Br |
Origin of Product |
United States |
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